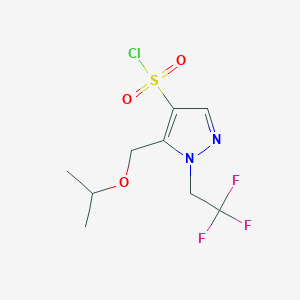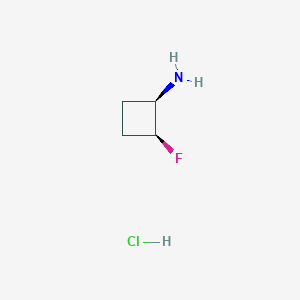![molecular formula C23H26N2O4S B2525676 Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921068-13-5](/img/structure/B2525676.png)
Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related compounds involves the acetylation of nitrogen atoms within the ring structures, as seen in the derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . The acetylation process is influenced by the choice of solvent, temperature, and the presence of a catalytic base such as DMAP. For instance, the use of chloroform as a solvent tends to favor the production of diacetylated products . Although the exact synthesis of the target compound is not described, similar methods could potentially be applied to its synthesis, considering the presence of acetyl groups and a pyridine ring in its structure.
Molecular Structure Analysis
The molecular structure of related compounds features significant complexity, with multiple substituents attached to a central ring. For example, the title compound in paper has a twisted, tetra-substituted pyrrolidine ring with various substituents, including an ethylcarboxylate group. This suggests that the target compound may also exhibit a complex three-dimensional structure, with potential implications for its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of similar compounds is influenced by the functional groups present. For instance, the novel 6-acetylpyridine-2-carboxylic acid can undergo transformations under specific conditions and react with aromatic amines to yield Schiff bases or amidation products . This indicates that the target compound, with its acetyl groups and carboxamide linkage, may also participate in a variety of chemical reactions, potentially leading to the formation of new compounds with diverse structures and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using techniques such as HPLC, X-ray crystallography, FT-IR, NMR, and MS . These methods provide detailed information about the purity, molecular geometry, functional groups, and molecular weight of the compounds. While the exact properties of the target compound are not provided, similar analytical techniques could be employed to determine its properties, which would be essential for understanding its behavior in different environments and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis of related compounds, showcasing methodologies like phosphine-catalyzed [4 + 2] annulation, which results in highly functionalized tetrahydropyridines. Such synthetic strategies are crucial for developing novel compounds with potential therapeutic applications. The process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a regioselective annulation reaction, highlighting the compound's synthetic versatility (Zhu, Lan, & Kwon, 2003).
Biological Activity
Another aspect of research focuses on the compound's derivatives for their tumor inhibitory and antioxidant activities. For instance, various derivatives have been synthesized and tested for their efficacy against liver cancer cells, with some showing promising potency. These studies not only contribute to the development of potential cancer therapies but also offer insights into the antioxidant properties of such compounds, which could have broader implications in combating oxidative stress-related diseases (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Safety and Hazards
Mécanisme D'action
Indole Derivatives
The compound appears to contain an indole scaffold, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Tetrahydronaphthalene Derivatives
The compound also contains a tetrahydronaphthalene structure . Tetrahydronaphthalene, also known as tetralin, is a partially hydrogenated derivative of naphthalene . It’s a hydrocarbon used as a hydrogen-donor solvent .
Propriétés
IUPAC Name |
ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWVBNDHSYDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)




![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)
![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)


![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)